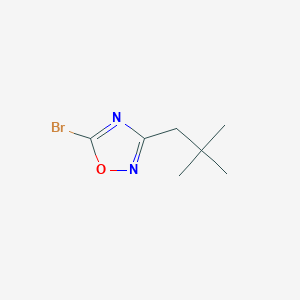
5-Bromo-3-neopentyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-neopentyl-1,2,4-oxadiazole is a heterocyclic compound containing a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-neopentyl-1,2,4-oxadiazole typically involves the reaction of neopentyl bromide with an amidoxime derivative under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at reflux temperature . The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-neopentyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 3-neopentyl-1,2,4-oxadiazole derivatives.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
5-Bromo-3-neopentyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing anti-infective agents, including antibacterial and antiviral compounds.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Agricultural Chemistry: Explored for its potential as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-neopentyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Bromo-2,3-dimethoxyphenyl)-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Uniqueness
5-Bromo-3-neopentyl-1,2,4-oxadiazole is unique due to its neopentyl group, which imparts specific steric and electronic properties.
Propriétés
Formule moléculaire |
C7H11BrN2O |
|---|---|
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
5-bromo-3-(2,2-dimethylpropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,3)4-5-9-6(8)11-10-5/h4H2,1-3H3 |
Clé InChI |
CRGKOYXKNDQGOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=NOC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


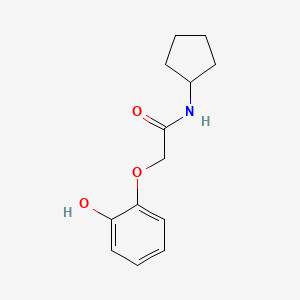
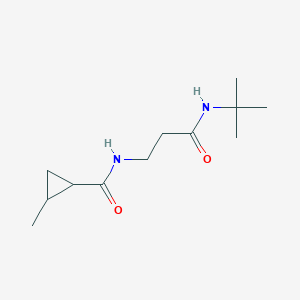
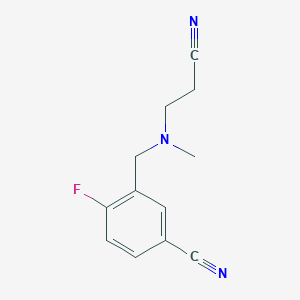
methanone](/img/structure/B14893786.png)
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
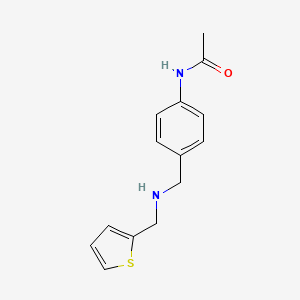
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)
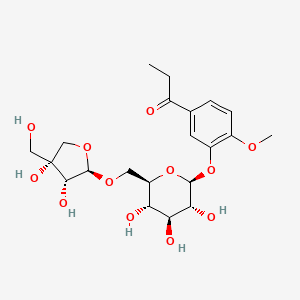

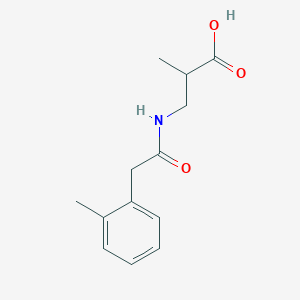
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
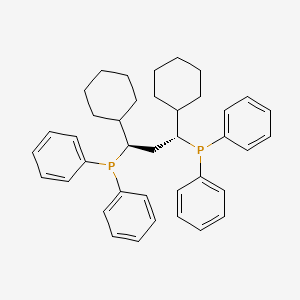
![3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)

